molecular formula C38H26N2O4 B2739476 4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 313480-86-3

4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B2739476
CAS No.: 313480-86-3
M. Wt: 574.636
InChI Key: CPJXIKJBPXYEFW-UHFFFAOYSA-N
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Description

4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a complex organic compound with a molecular formula of C38H26N2O4 and a molecular weight of 574636 This compound is characterized by its intricate structure, which includes multiple benzoyl groups and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylbenzoyl Intermediate: This step involves the reaction of benzoyl chloride with benzoylbenzoyl chloride in the presence of a base such as pyridine.

    Amination Reaction: The intermediate is then reacted with 3-amino-2-naphthalenylamine to form the desired amide linkage.

    Final Coupling: The resulting compound is coupled with another benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-benzoylbenzamide: A simpler analog with fewer benzoyl groups.

    Naphthalen-2-ylbenzamide: Lacks the additional benzoyl groups present in the target compound.

    Benzoylnaphthalenes: Compounds with similar naphthalene and benzoyl structures.

Uniqueness

4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is unique due to its multiple benzoyl groups and the presence of both benzamide and naphthalene moieties

Properties

IUPAC Name

4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26N2O4/c41-35(25-9-3-1-4-10-25)27-15-19-29(20-16-27)37(43)39-33-23-31-13-7-8-14-32(31)24-34(33)40-38(44)30-21-17-28(18-22-30)36(42)26-11-5-2-6-12-26/h1-24H,(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXIKJBPXYEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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